Furaltadone-d8

LC-MS/MS Isotope Dilution Nitrofuran Metabolites

Quantifying furaltadone metabolite AMOZ in food matrices requires an isotopically matched internal standard to correct matrix effects. Furaltadone-d8 delivers precise LC-MS/MS quantification. • +8 Da mass shift ensures 4 identification points under EU Decision 2002/657/EC • >98 atom% D isotopic purity minimizes inter-laboratory variability • Co-elutes identically with AMOZ, eliminating ionization suppression bias Supplied for confirmatory analysis with batch-specific purity documentation.

Molecular Formula C13H16N4O6
Molecular Weight 332.34 g/mol
Cat. No. B13441580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraltadone-d8
Molecular FormulaC13H16N4O6
Molecular Weight332.34 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7-/i3D2,4D2,5D2,6D2
InChIKeyYVQVOQKFMFRVGR-VKZNSCLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furaltadone-d8 Internal Standard for Nitrofuran Analysis


Furaltadone-d8 (CAS 1246832-89-2) is a deuterium-labeled analog of the nitrofuran antibiotic furaltadone, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry. The compound has the molecular formula C13H8D8N4O6 and a molecular weight of 332.34 g/mol, compared to the unlabeled parent compound at 324.28 g/mol [1]. This deuterated internal standard is employed in isotope dilution mass spectrometry (IDMS) workflows to correct for matrix effects and analyte loss during sample preparation, ensuring accurate quantification of furaltadone and its tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in complex biological matrices such as meat, honey, and aquaculture products [2].

Furaltadone-d8 Irreplaceability in Nitrofuran Testing


Substituting Furaltadone-d8 with unlabeled furaltadone or a non-analogous internal standard (e.g., nifuroxazide) introduces significant quantification error in LC-MS/MS workflows. Unlabeled compounds fail to co-elute identically and do not correct for ionization suppression or enhancement caused by matrix components . Alternative isotopic variants such as Furaltadone-d5 (MW 329.32 g/mol) exhibit different mass shifts and chromatographic retention behavior due to the deuterium isotope effect, which can compromise method specificity and ion ratio compliance under regulatory criteria . The European Union Reference Laboratories (EU-RLs) mandate the use of isotope dilution with a deuterated analog for confirmatory nitrofuran residue analysis, requiring a minimum of four identification points and specific ion ratio tolerances that are only achievable with a properly matched SIL-IS [1]. Therefore, direct substitution jeopardizes data integrity, regulatory compliance, and inter-laboratory reproducibility.

Furaltadone-d8 Performance Comparison


Mass Spectral Resolution for Precursor Ion Selection

Furaltadone-d8 exhibits a nominal mass shift of +8 Da relative to unlabeled furaltadone (MW 324.28 → 332.34 g/mol), which ensures baseline mass spectral separation in the precursor ion scan. This is particularly critical for the detection of the 2-nitrobenzaldehyde (NBA)-derivatized metabolite AMOZ, where the d8 label provides a clean MS/MS transition without isotopic overlap from the natural abundance M+1 or M+2 isotopes of the analyte [1]. In contrast, the d5 analog (Furaltadone-d5, MW 329.32 g/mol) offers only a +5 Da shift, which can still suffer from partial spectral overlap depending on the resolving power of the mass analyzer .

LC-MS/MS Isotope Dilution Nitrofuran Metabolites

Isotopic Purity and Contamination Control

Certificates of analysis from reputable vendors specify that Furaltadone-d8 is manufactured to achieve isotopic enrichment >98 atom% D, ensuring minimal contribution of unlabeled furaltadone (d0) to the internal standard signal [1]. The presence of d0 impurity in the internal standard stock directly biases quantification at low residue levels, as it contributes additional signal to the analyte channel, leading to overestimation of background or false positive results. While exact d0 impurity percentages are batch-specific and require lot-specific COA review, the d8 labeling strategy inherently reduces the statistical probability of incomplete deuteration compared to lower-substituted analogs [2].

Stable Isotope Labeling Quality Control Method Validation

Matrix Effect Correction and Method Uncertainty

A reference method employing isotope dilution LC-MS/MS with deuterated internal standards (including d4-NBA derivatives of nitrofuran metabolites) demonstrated a relative expanded uncertainty of just 3% for fortified chicken meat samples in the range of 0.5–3 μg/kg [1]. This level of accuracy is unattainable using external standard calibration or structurally dissimilar internal standards, which fail to compensate for ionization suppression that can exceed 50% in complex matrices like liver or honey. While this study utilized d4-labeled NBA derivatives rather than parent d8-furaltadone directly, the principle of isotope dilution correction is directly transferable, and the performance metric establishes a benchmark for the SIL-IS approach [1].

Matrix Effects IDMS Uncertainty Budget

Co-Elution and Retention Time Shift

Deuterated internal standards generally exhibit a slight inverse isotope effect in reversed-phase HPLC, eluting 0.01–0.03 minutes earlier than their non-deuterated counterparts [1]. While this shift is small, it can affect peak area integration if not accounted for. Furaltadone-d8, with its higher degree of deuteration, may exhibit a marginally larger retention time shift than a d5 analog due to cumulative isotopic effects on hydrophobicity [2]. However, this shift remains within acceptable method validation criteria for co-elution, ensuring that matrix effects are equally experienced by both analyte and internal standard throughout the chromatographic run.

HPLC Isotope Effect Method Robustness

Cost-Effectiveness vs. 13C/15N Standards

While 13C and 15N labeled internal standards are considered superior due to zero hydrogen-deuterium exchange and identical chromatographic retention, they are significantly more expensive to synthesize and procure . Deuterated standards like Furaltadone-d8 provide a cost-effective compromise that still meets the stringent requirements of isotope dilution MS for the vast majority of routine monitoring applications. The d8 variant, with its higher mass shift, offers a technical advantage over d5 at a comparable price point from many specialty chemical suppliers [1].

Procurement Cost-Benefit SIL-IS Selection

Furaltadone-d8 Application Scenarios


Regulatory Confirmatory Analysis of AMOZ in Food

Furaltadone-d8 is the internal standard of choice for laboratories performing confirmatory analysis of the furaltadone metabolite AMOZ in food matrices destined for the European market. The +8 Da mass shift ensures unambiguous identification and quantification at levels below the MRPL of 1 μg/kg, satisfying the four identification point requirement mandated by Commission Decision 2002/657/EC [1]. The use of Furaltadone-d8 in an isotope dilution workflow directly addresses the EU-RL's recommendation for deuterated internal standards to compensate for matrix effects in complex samples such as chicken muscle, shrimp, and honey [2].

Multi-Nitrofuran Method Validation

In method development for simultaneous analysis of all four banned nitrofurans (furazolidone, furaltadone, nitrofurantoin, nitrofurazone), Furaltadone-d8 is employed as the dedicated SIL-IS for the furaltadone/AMOZ channel. Its consistent performance across different LC-MS/MS platforms and matrices contributes to method robustness and reproducibility, which are critical parameters in collaborative trials and proficiency testing schemes [1]. The high isotopic purity (>98 atom% D) minimizes inter-laboratory variability arising from internal standard impurity, a known source of bias in quantitative mass spectrometry [2].

Metrological Traceability and Reference Material Certification

For national metrology institutes and reference material producers, Furaltadone-d8 enables the development of higher-order reference methods based on isotope dilution mass spectrometry (IDMS). As demonstrated by Kim et al. (2015), ID-LC/MS/MS with deuterated internal standards achieves a relative expanded uncertainty of 3%, making it suitable for certifying reference materials and assigning reference values for proficiency testing [1]. The d8 label provides the necessary mass resolution to avoid isobaric interferences that could compromise the accuracy required for metrological applications.

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